N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-29(25,26)21-13-12-20(22-23-21)16-6-9-18(10-7-16)24-30(27,28)19-11-8-15-4-2-3-5-17(15)14-19/h6-14,24H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAOBOHMDVMECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which is then functionalized with a methylsulfonyl group. The phenyl group is introduced through a coupling reaction, and the final step involves the formation of the sulfonamide linkage with the tetrahydronaphthalene moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling and sulfonation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while substitution reactions could introduce a wide range of functional groups onto the phenyl or pyridazine rings .
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Pyridazine vs. Pyrimidine/Pyridine Derivatives
Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW 493.53) and 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide feature pyridine/pyrimidine cores instead of pyridazine.
Methoxy vs. Methylsulfonyl Modifications
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 921831-74-5) replaces the methylsulfonyl group with a methoxy substituent. The electron-donating methoxy group may reduce electrophilicity compared to the electron-withdrawing methylsulfonyl group, altering interactions with hydrophobic enzyme pockets .
Research Findings and Implications
- This suggests that the 4-substituted phenyl group in the target compound may enhance binding to COX-2 or similar enzymes.
- Synthetic Feasibility : Analogous compounds, such as N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 863512-07-6), demonstrate the feasibility of modular synthesis for sulfonamide derivatives with complex heterocycles .
Biological Activity
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has drawn attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that includes a pyridazine ring and a sulfonamide group, which are critical for its biological activity.
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 370.43 g/mol
- Structural Features : The compound includes a pyridazine ring, a methylsulfonyl group, and a tetrahydronaphthalene moiety.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action and therapeutic potential.
The mechanism of action typically involves the compound's interaction with specific molecular targets such as enzymes or receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds indicate their potency in inhibiting cell proliferation .
- Cardiovascular Effects : Research has indicated that sulfonamide derivatives can influence cardiovascular parameters. For example, certain derivatives have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential therapeutic applications in managing cardiovascular diseases .
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific enzymes linked to disease progression. For instance, studies have highlighted its role as a potential carbonic anhydrase inhibitor, which could be beneficial in treating conditions like heart failure .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
